2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study various biological processes. Its interaction with specific molecular targets can provide insights into cellular mechanisms and pathways.
Medicine
In the field of medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific receptors or enzymes can lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
2,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (isomer)
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows for distinct interactions with biological targets compared to its isomers and similar compounds
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)15-7-4-13(21)10-16(15)22/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXIXIJCLJQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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